molecular formula C8H8N2O2 B14851443 5-Acetyl-6-aminonicotinaldehyde

5-Acetyl-6-aminonicotinaldehyde

Cat. No.: B14851443
M. Wt: 164.16 g/mol
InChI Key: GRVZJPZJDNBWNJ-UHFFFAOYSA-N
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Description

5-Acetyl-6-aminonicotinaldehyde is an organic compound with the molecular formula C8H8N2O2 It is a derivative of nicotinaldehyde, featuring both an acetyl group and an amino group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-6-aminonicotinaldehyde typically involves the functionalization of nicotinaldehyde derivatives. One common method includes the acetylation of 6-aminonicotinaldehyde using acetic anhydride under acidic conditions. The reaction proceeds as follows: [ \text{6-Aminonicotinaldehyde} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-6-aminonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 5-Acetyl-6-aminonicotinic acid.

    Reduction: 5-Acetyl-6-aminonicotinyl alcohol.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

5-Acetyl-6-aminonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-aminonicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    6-Aminonicotinaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    5-Acetyl-2-aminonicotinaldehyde: Similar structure but with the amino group in a different position, leading to different reactivity and applications.

Uniqueness: 5-Acetyl-6-aminonicotinaldehyde is unique due to the presence of both an acetyl and an amino group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-acetyl-6-aminopyridine-3-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c1-5(12)7-2-6(4-11)3-10-8(7)9/h2-4H,1H3,(H2,9,10)

InChI Key

GRVZJPZJDNBWNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)C=O)N

Origin of Product

United States

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